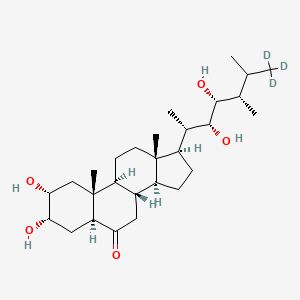

Castasterone-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

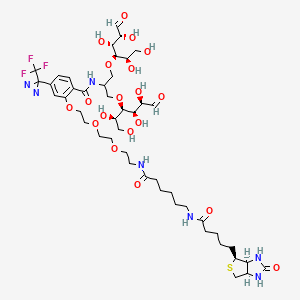

Castasterone-d3 is a deuterated form of castasterone, a brassinosteroid, which is a class of polyhydroxylated plant hormones. Brassinosteroids are essential for normal plant growth and development, participating in the regulation of numerous physiological processes such as elongation, germination, photomorphogenesis, immunity, and reproductive organ development . This compound is used in scientific research to study the biosynthesis, metabolism, and physiological roles of brassinosteroids in plants.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of castasterone-d3 involves multiple steps starting from stigmasterol. The cyclic part of stigmasterol is transformed into the 3α,5-cyclo-6-ketone. The side-chain carbon skeleton in the target compound is constructed with the required stereochemistry of the C-24 methyl via the addition of methylacetylene, hydrogenation of the propargyl alcohol over Lindlar catalyst, and Claisen rearrangement. Diols are introduced using Sharpless asymmetric dihydroxylation of the intermediate ∆2,22-dienone in the presence of (DHQD)2AQN .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthesis typically involves the use of advanced organic synthesis techniques and specialized reagents to achieve the desired deuteration and stereochemistry.

Analyse Des Réactions Chimiques

Types of Reactions

Castasterone-d3 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can yield hydroxylated derivatives.

Applications De Recherche Scientifique

Castasterone-d3 is used in various scientific research applications, including:

Chemistry: Studying the biosynthesis and metabolism of brassinosteroids.

Biology: Investigating the physiological roles of brassinosteroids in plant growth and development.

Mécanisme D'action

The mechanism of action of castasterone-d3 involves its recognition at the cell surface by receptor kinases, such as BRI1 and BAK1. These receptors relay signals to the nucleus through a phosphorylation cascade involving the phosphorylation of BSU1 protein and proteasomal degradation of BIN2 proteins. Inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes . This signaling pathway modulates various physiological processes, including cell division, elongation, morphogenesis, reproduction, and stress responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Brassinolide: Another brassinosteroid with similar physiological roles but higher bioactivity.

6-Deoxocastasterone: A precursor in the biosynthesis of castasterone.

Typhasterol: A brassinosteroid with similar structure and function.

Uniqueness of Castasterone-d3

This compound is unique due to its deuterated form, which allows for precise tracking and analysis in metabolic studies. This isotopic labeling provides valuable insights into the biosynthesis and metabolism of brassinosteroids, making it a crucial tool in scientific research.

Propriétés

Formule moléculaire |

C28H48O5 |

|---|---|

Poids moléculaire |

467.7 g/mol |

Nom IUPAC |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-2,3-dihydroxy-10,13-dimethyl-17-[(2S,3R,4R,5S)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+/m0/s1/i1D3/t14?,15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+ |

Clé InChI |

VYUIKSFYFRVQLF-RWKPNTNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(C)[C@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |

SMILES canonique |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)

![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)

![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)